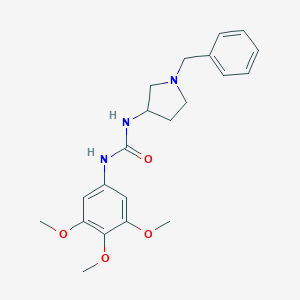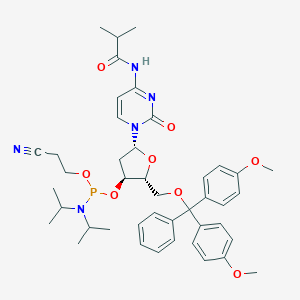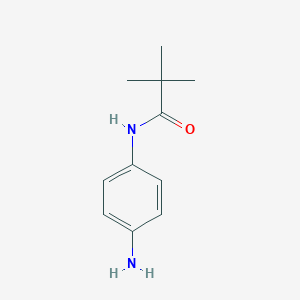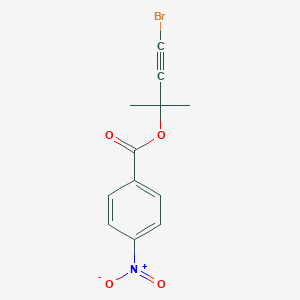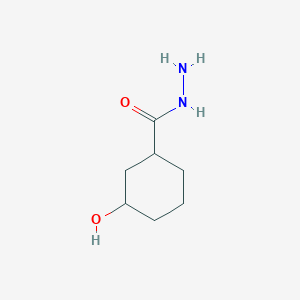
3-Hydroxycyclohexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxycyclohexane-1-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and other polar solvents. The compound is also known by its other names, such as hydrazinecarboxylic acid, cyclohexylidene-hydrazide, and 1-cyclohexyl-3-hydroxycarbonylhydrazine.
Mechanism Of Action
The mechanism of action of 3-Hydroxycyclohexane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds that are involved in the development and progression of diseases.
Biochemical And Physiological Effects
Studies have shown that 3-Hydroxycyclohexane-1-carbohydrazide has a number of biochemical and physiological effects on the body. These include the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of immune system activity. These effects make the compound a promising candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Hydroxycyclohexane-1-carbohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-Hydroxycyclohexane-1-carbohydrazide. Some of these include:
1. Further studies on the mechanism of action of the compound, to better understand its potential applications in medicine.
2. Development of new synthesis methods for the compound, to improve yield and purity.
3. Exploration of the compound's potential applications in other fields of science, such as materials science and environmental science.
4. Investigation of the compound's potential side effects and toxicity, to ensure its safety for use in medicine.
Conclusion:
In conclusion, 3-Hydroxycyclohexane-1-carbohydrazide is a promising compound that has shown significant potential for use in various fields of science. Its high purity and stability make it an attractive option for researchers, and its potential applications in medicine make it a promising candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential applications, but the future looks bright for this exciting compound.
Synthesis Methods
The synthesis of 3-Hydroxycyclohexane-1-carbohydrazide involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
3-Hydroxycyclohexane-1-carbohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown significant potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
100949-27-7 |
|---|---|
Product Name |
3-Hydroxycyclohexane-1-carbohydrazide |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |
InChI Key |
WYYOHSCLLIJWQD-UHFFFAOYSA-N |
SMILES |
C1CC(CC(C1)O)C(=O)NN |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)NN |
synonyms |
Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



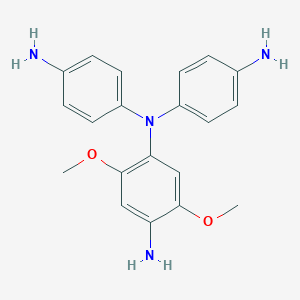
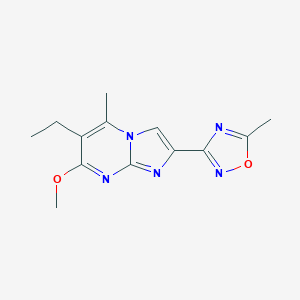
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
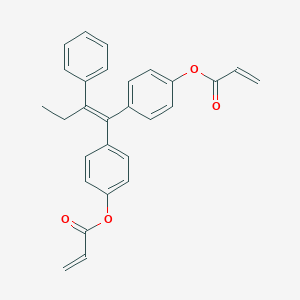
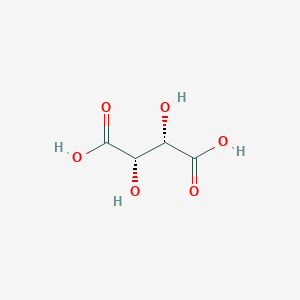
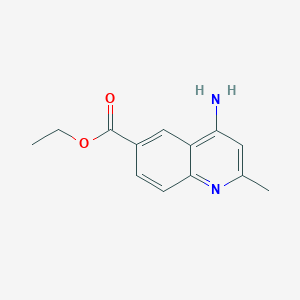
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
